molecular formula C16H20N2O B5745719 1-(1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone

1-(1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone

Cat. No. B5745719
M. Wt: 256.34 g/mol
InChI Key: HRYJRDFXQFQHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone, commonly known as MEAI, is a synthetic chemical compound that belongs to the class of substituted cathinones. It is a psychoactive substance that has gained popularity among drug users due to its stimulant and euphoric effects. However, the potential of MEAI in scientific research goes beyond its recreational use.

Mechanism of Action

MEAI acts by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can enhance their effects on the postsynaptic receptors. The increased activity of these neurotransmitters can lead to the stimulant and euphoric effects of MEAI.
Biochemical and Physiological Effects
MEAI has been shown to increase the levels of dopamine and norepinephrine in the brain. This can lead to increased alertness, motivation, and mood enhancement. However, prolonged use of MEAI can lead to tolerance and dependence, which can result in adverse effects such as anxiety, paranoia, and psychosis.

Advantages and Limitations for Lab Experiments

MEAI has been used in various lab experiments to study the effects of dopamine and norepinephrine on behavior and cognition. Its ability to increase the levels of these neurotransmitters in the brain makes it a useful tool for studying their role in various neurological disorders. However, the recreational use of MEAI has limited its availability for scientific research, and its potential for abuse and dependence makes it a challenging substance to work with.

Future Directions

The potential of MEAI in scientific research is vast, and there are several future directions that can be pursued. One direction is to study the effects of MEAI on other neurotransmitters and their receptors, such as serotonin and GABA. Another direction is to investigate the potential of MEAI in treating other neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and substance use disorders. Additionally, the development of safer and more effective analogs of MEAI can lead to new treatments for various neurological disorders.
Conclusion
MEAI is a synthetic chemical compound that has gained popularity among drug users due to its stimulant and euphoric effects. However, its potential in scientific research goes beyond its recreational use. MEAI has been studied for its potential in treating various neurological disorders, including depression, anxiety, and Parkinson's disease. Its ability to increase the levels of dopamine and norepinephrine in the brain makes it a useful tool for studying their role in various neurological disorders. However, the potential for abuse and dependence makes it a challenging substance to work with. Future research on MEAI can lead to new treatments for various neurological disorders.

Synthesis Methods

MEAI can be synthesized through a multi-step reaction involving the condensation of 3-indoleacetic acid with 4-methylpiperidine. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product using a reducing agent such as sodium borohydride.

Scientific Research Applications

MEAI has been studied for its potential in treating various neurological disorders, including depression, anxiety, and Parkinson's disease. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, which can lead to increased levels of these neurotransmitters in the brain. This mechanism of action has been linked to the antidepressant and anxiolytic effects of MEAI.

properties

IUPAC Name

1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-12-6-8-18(9-7-12)11-16(19)14-10-17-15-5-3-2-4-13(14)15/h2-5,10,12,17H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYJRDFXQFQHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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